molecular formula C12H26N2O B1462265 N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine CAS No. 864423-84-7

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine

Cat. No.: B1462265
CAS No.: 864423-84-7
M. Wt: 214.35 g/mol
InChI Key: NSXIIDDYXDGIDB-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine is a piperidine derivative featuring a 1-propyl group at the piperidine nitrogen and an N-(1-methoxypropan-2-yl) substituent at the 4-amino position. The methoxy group may enhance solubility and metabolic stability compared to purely alkyl-substituted analogs, though empirical data remains sparse.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-4-7-14-8-5-12(6-9-14)13-11(2)10-15-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXIIDDYXDGIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The primary synthetic strategy for this compound involves the alkylation of piperidine derivatives. The key steps include:

  • Starting from piperidin-4-amine or its derivatives.
  • Introducing the 1-methoxypropan-2-yl group via alkylation using suitable alkylating agents.
  • Incorporating the propyl substituent on the nitrogen atom of the piperidine ring.

This process typically requires control over reaction parameters such as temperature, solvent, and time to maximize the yield and minimize side reactions.

Detailed Synthetic Route

A representative synthetic route is as follows:

Step Reactants/Intermediates Reaction Conditions Outcome/Notes
1 Piperidin-4-amine + 1-bromo-2-methoxypropane* Organic solvent (acetone or ethanol), base Alkylation at nitrogen to introduce methoxypropan-2-yl group
2 Intermediate + propyl halide Controlled temperature, inert atmosphere N-propylation to form this compound
3 Purification Extraction, recrystallization Isolation of pure target compound

*1-bromo-2-methoxypropane or similar alkylating agents are typically used for introducing the methoxypropan-2-yl moiety.

Reaction Conditions and Optimization

  • Solvents: Common solvents include acetone, ethanol, or other polar organic solvents that dissolve both reactants and facilitate nucleophilic substitution reactions.
  • Temperature: Reactions are often carried out at mild to moderate temperatures (room temperature to reflux conditions) to balance reaction rate and selectivity.
  • Bases: Mild bases such as potassium carbonate or sodium hydroxide may be used to deprotonate the amine and facilitate alkylation.
  • Time: Reaction times vary from several hours to overnight depending on the scale and reactivity of starting materials.

Alternative Preparation Insights

While direct alkylation is the primary method, related compounds such as (S)-1-methoxy-2-propylamine have been prepared through hydrochloric acid-mediated transformations and autoclave reactions at elevated temperatures and pressures, indicating the possibility of stereoselective or alternative synthetic pathways involving amine hydrochlorides.

Research Findings and Data Summary

Parameter Details/Values Reference
Molecular Formula C11H24N2O (approximate)
Molecular Weight ~197.33 g/mol
Alkylating Agents 1-bromo-2-methoxypropane, propyl halides
Solvents Acetone, ethanol, tetrahydrofuran (THF)
Reaction Temperature Room temperature to reflux (~25–80 °C)
Reaction Time 4–24 hours
Purification Methods Extraction, recrystallization, drying

Summary of Preparation Method Analysis

  • The synthesis hinges on stepwise alkylation of the piperidine nitrogen.
  • The choice of alkylating agent and solvent critically influences the efficiency.
  • Reaction conditions must be optimized to avoid over-alkylation or side reactions.
  • Alternative synthetic routes involving amine hydrochlorides and autoclave conditions exist but are less common for this specific compound.
  • Purification typically involves standard organic chemistry techniques such as extraction and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The piperidine ring can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Dopamine Receptor Modulation

One of the most promising applications of N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine is its potential as a dopamine receptor modulator. Research indicates that compounds with similar structures can selectively bind to dopamine D3 and D2 receptors, which are crucial in treating various psychiatric disorders, including schizophrenia and substance use disorders . The ability to fine-tune the binding affinities through structural modifications presents a pathway for developing novel therapeutic agents.

Fibroblast Growth Factor Receptor Inhibition

Another significant application is in the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Compounds that inhibit FGFRs have shown promise in preclinical studies for treating malignancies characterized by aberrant FGFR signaling . this compound could be explored for its potential inhibitory effects on FGFR pathways.

Case Study 1: Dopamine Receptor Ligands

A study focused on developing dopamine receptor ligands highlighted the importance of structural modifications similar to those found in this compound. The research demonstrated that altering specific functional groups could enhance selectivity and efficacy at dopamine receptors, leading to better therapeutic outcomes for conditions like psychostimulant use disorders .

Case Study 2: Anticancer Activity

In another investigation, a series of compounds related to piperidine derivatives were synthesized and evaluated for their anticancer properties. These studies revealed that certain piperidine analogues exhibited significant activity against cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division . While this compound was not directly tested, its structural similarities suggest it could have analogous effects.

Future Directions and Research Opportunities

The exploration of this compound in scientific research is still in its nascent stages. Future studies should focus on:

  • In-Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
  • Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypropan-2-yl group may enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The piperidine ring can interact with various binding sites, modulating the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Piperidine-4-Amine

N-(Butan-2-yl)-1-propylpiperidin-4-amine
  • Structure : Replaces the methoxypropan-2-yl group with a butan-2-yl substituent.
  • Molecular Weight : 198.35 g/mol (vs. ~201 g/mol for the target compound).
  • This compound was discontinued for commercial use, highlighting possible stability or efficacy limitations .
Compound 14 (p97 ATPase Inhibitor)
  • Structure : 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-amine with a 4-isopropylpiperazinyl ethyl chain.
  • Key Differences : The aromatic indole and piperazine groups introduce hydrogen-bonding and bulky hydrophobic interactions, critical for enzyme inhibition. In contrast, the target compound’s methoxypropan-2-yl group may favor different pharmacokinetic profiles .
Metolachlor and Its Isomers
  • Structure : Herbicidal chloroacetamide with an N-(1-methoxypropan-2-yl) group.
  • Comparison: While sharing the methoxypropan-2-yl moiety, metolachlor’s acetamide core and herbicidal activity diverge significantly from the piperidine-based target compound. This underscores how scaffold choice dictates application (agrochemical vs.

Role of Methoxy vs. Alkyl/Aromatic Substituents

  • Methoxypropan-2-yl : Likely improves solubility (as seen in metolachlor’s formulation stability) and introduces an ether oxygen for hydrogen bonding. This contrasts with purely alkyl groups (e.g., butan-2-yl), which prioritize lipophilicity .
  • Aromatic/Heterocyclic Groups: Compounds like N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine () leverage pyridine for aromatic interactions, suggesting enhanced binding to biological targets compared to non-aromatic analogs.

Research Implications and Gaps

  • Structural Insights: The methoxypropan-2-yl group’s electron-donating effects could modulate piperidine basicity, affecting receptor binding.
  • Further studies should evaluate its affinity for such targets.
  • Synthetic Challenges : The methoxypropan-2-yl substituent may complicate synthesis due to stereochemical considerations, as seen in metolachlor’s isomeric forms .

Biological Activity

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a propyl group and a methoxypropan-2-yl moiety. The synthesis typically involves the reaction of 1-propylpiperidin-4-amine with 1-methoxypropan-2-yl chloride under basic conditions. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with bases such as sodium hydroxide aiding in the reaction process.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, influencing signaling pathways relevant to various physiological processes.

3.1 Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In studies involving animal models, these compounds have shown efficacy in reducing pain responses, suggesting potential applications in pain management therapies .

3.2 Anticonvulsant Activity

Preliminary investigations into the anticonvulsant activity of related piperidine derivatives have demonstrated promising results. For instance, compounds structurally related to this compound have been tested in seizure models, revealing their potential to mitigate seizure activity effectively .

3.3 Enzyme Inhibition

Studies have also explored the enzyme inhibition properties of this compound. It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic profile for neurological disorders .

4. Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amineModerate analgesic effects
N-(1-methoxypropan-2-yl)-2,3-dihydro-indoleAnticonvulsant properties
1-benzyl-N-(1-methoxypropan-2-yl)piperidineAntidepressant-like effects

5. Case Studies and Research Findings

Case Study 1: Antinociceptive Properties
In a controlled study, researchers administered this compound to rodent models experiencing induced pain. The results indicated a significant reduction in pain behavior compared to controls, suggesting its potential utility in clinical pain management .

Case Study 2: Anticonvulsant Screening
Another study evaluated the anticonvulsant effects of this compound using multiple seizure models (MES and scPTZ). The findings demonstrated that it effectively reduced seizure frequency and severity, positioning it as a candidate for further development as an anticonvulsant agent .

6. Conclusion

This compound exhibits promising biological activities, particularly in antinociceptive and anticonvulsant domains. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

Q & A

Q. What are the established synthetic routes for N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. For example, a piperidine core is functionalized via nucleophilic substitution or reductive amination. Key steps include:

  • Alkylation of a piperidin-4-amine precursor with 1-methoxypropan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification via column chromatography or recrystallization, with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios of reagents (1:1.2 amine:alkylating agent) .
  • Characterization using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Spectral Analysis : ¹H NMR (δ 2.8–3.2 ppm for piperidine protons; δ 3.3 ppm for methoxy group) and ¹³C NMR (δ 50–55 ppm for N-linked carbons) .
  • Mass Spectrometry : ESI-MS (m/z calc. for C₂₂H₂₂N₄O: 382.43; observed: [M+H]⁺ 383.4) .
  • Chromatography : HPLC purity >98% (C18 column, acetonitrile/water gradient) .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly in water. Solubility profiles are determined via shake-flask methods .
  • Stability : Stable under inert atmospheres at −20°C; degradation observed under acidic/alkaline conditions (pH <3 or >10) via accelerated stability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian) .
  • Crystallography : Use SHELX for single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bond angles .
  • Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility (e.g., chair-flipping in piperidine rings) .

Q. What strategies address missing toxicological or physicochemical data in safety assessments?

  • In Silico Modeling : Tools like ADMET Predictor™ estimate acute toxicity (e.g., LD50) and pharmacokinetic properties .
  • Experimental填补 : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (IC50 values in HepG2 cells) .
  • Environmental Risk Mitigation : Use fume hoods and P95 respirators during handling, per OSHA guidelines, given potential carcinogenicity concerns .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify substituents (e.g., methoxy group → ethoxy, propyl chain → butyl) and assess bioactivity changes .
  • Target Binding Assays : Radioligand displacement studies (e.g., μ-opioid or serotonin receptors) to quantify affinity (Ki values) .
  • Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes and guide synthetic modifications .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

  • Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay, with IC50 determination .
  • In Vivo Models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) at 10–50 mg/kg doses .
  • Pathway Analysis : RNA-seq or Western blotting to identify downstream signaling effects (e.g., MAPK/ERK modulation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine
Reactant of Route 2
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N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine

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